Octyl/decyl glycidyl ether
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Overview
Description
Octyl/decyl glycidyl ether is an organic compound with the chemical formula C36H72O6. It is a colorless to pale yellow liquid that is soluble in organic solvents and slightly soluble in water . This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Octyl/decyl glycidyl ether is typically synthesized through an epoxidation reaction. The primary synthetic route involves the reaction of alkenes with epoxides, such as ethylene oxide . The process can be summarized as follows:
Epoxidation Reaction: Alkenes react with ethylene oxide in the presence of a catalyst to form the glycidyl ether.
Purification: The resulting product is purified through distillation to obtain the desired compound.
Chemical Reactions Analysis
Octyl/decyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides.
Reduction: It can be reduced to form alcohols.
Substitution: The glycidyl ether group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions are epoxides, alcohols, and substituted ethers .
Scientific Research Applications
Octyl/decyl glycidyl ether has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of octyl/decyl glycidyl ether involves its ability to react with various nucleophiles due to the presence of the glycidyl ether group. This reactivity allows it to form covalent bonds with other molecules, making it a valuable intermediate in chemical synthesis . The molecular targets and pathways involved include the formation of epoxides and subsequent reactions with nucleophiles to produce a wide range of products .
Comparison with Similar Compounds
Octyl/decyl glycidyl ether can be compared with other glycidyl ethers, such as:
Hexadecyl glycidyl ether: Similar in structure but with a longer alkyl chain, leading to different solubility and reactivity properties.
Epoxidized cardanol: Derived from natural sources and used in similar applications but with distinct chemical properties.
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
Molecular Formula |
C36H72O6 |
---|---|
Molecular Weight |
601.0 g/mol |
IUPAC Name |
2-(decoxymethyl)oxirane;2-(nonoxymethyl)oxirane;2-(octoxymethyl)oxirane |
InChI |
InChI=1S/C13H26O2.C12H24O2.C11H22O2/c1-2-3-4-5-6-7-8-9-10-14-11-13-12-15-13;1-2-3-4-5-6-7-8-9-13-10-12-11-14-12;1-2-3-4-5-6-7-8-12-9-11-10-13-11/h13H,2-12H2,1H3;12H,2-11H2,1H3;11H,2-10H2,1H3 |
InChI Key |
ROYIYXFLFCALMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCC1CO1.CCCCCCCCCOCC1CO1.CCCCCCCCOCC1CO1 |
Origin of Product |
United States |
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